molecular formula C9H11Cl2N3O2 B7982638 Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride

Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride

Cat. No.: B7982638
M. Wt: 264.11 g/mol
InChI Key: CMYUAWAOTVQUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are used in various pharmaceutical applications . This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1H-benzimidazole-6-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzimidazoles, which can have varied biological activities .

Scientific Research Applications

Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-amino-1H-benzimidazole-6-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cellular metabolism, or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1H-benzimidazole-5-carboxylate
  • Methyl 4-amino-1H-benzimidazole-7-carboxylate
  • Methyl 4-amino-2-methyl-1H-benzimidazole-6-carboxylate

Uniqueness

Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the amino and carboxylate groups can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

IUPAC Name

methyl 7-amino-3H-benzimidazole-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.2ClH/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8;;/h2-4H,10H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYUAWAOTVQUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)NC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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